molecular formula C21H13Cl2N3O B14436367 as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- CAS No. 74417-16-6

as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-

Cat. No.: B14436367
CAS No.: 74417-16-6
M. Wt: 394.2 g/mol
InChI Key: NKXSDKJIFHLVQO-UHFFFAOYSA-N
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Description

as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dichlorophenoxy group and two phenyl groups attached to the triazine ring. Triazines are known for their diverse applications in agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 3,4-dichlorophenol and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazine ring or the dichlorophenoxy group, potentially leading to the formation of amines or phenols.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and phenols.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: : In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: : Some triazine compounds have shown promise in the treatment of diseases such as cancer and malaria due to their ability to interfere with specific biological pathways.

Industry: : Triazines are used in the production of herbicides, dyes, and polymers. The unique properties of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- make it a valuable intermediate in the synthesis of these products.

Mechanism of Action

The mechanism of action of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine core but different substituents.

    Simazine: Another herbicide with a triazine ring, used for weed control.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

  • The presence of the dichlorophenoxy group and two phenyl groups makes as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- unique in its chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other triazine derivatives.

Properties

CAS No.

74417-16-6

Molecular Formula

C21H13Cl2N3O

Molecular Weight

394.2 g/mol

IUPAC Name

3-(3,4-dichlorophenoxy)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C21H13Cl2N3O/c22-17-12-11-16(13-18(17)23)27-21-24-19(14-7-3-1-4-8-14)20(25-26-21)15-9-5-2-6-10-15/h1-13H

InChI Key

NKXSDKJIFHLVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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